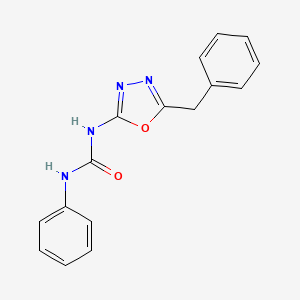

2-(5-ベンジル-1,3,4-オキサジアゾール-2-イル)-3-フェニル尿素

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

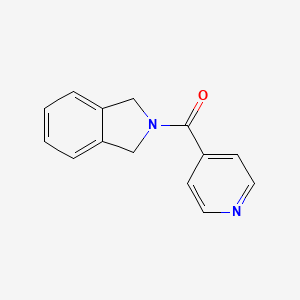

The compound "1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has been the focus of various studies due to its interesting chemical properties and potential applications. The 1,3,4-oxadiazole ring system is known for its presence in compounds with diverse biological activities and its use in the synthesis of polymers and other advanced materials .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the reaction of appropriate precursors under conditions that promote the formation of the oxadiazole ring. For instance, the condensing agent 3,3′-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione] has been used for the preparation of ureas and other compounds under mild conditions . Although the specific synthesis of "1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by a planar heterocyclic ring that can influence the packing and physical properties of the compounds. For example, the crystal structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, a related compound, has been determined by X-ray analysis, revealing a planar structure conducive to specific intermolecular interactions . These structural features are important for understanding the behavior of such compounds in different environments and their potential applications.

Chemical Reactions Analysis

1,3,4-oxadiazole derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. The reactivity of these compounds can lead to ring transformations and the formation of new heterocyclic systems . For example, acid hydrolysis of certain 1,3,4-oxadiazole derivatives can result in the formation of triazolidine dione derivatives . The specific reactivity of "1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea" would depend on its functional groups and the conditions applied.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. Compounds containing the 1,3,4-oxadiazole unit can exhibit interesting properties such as fluorescence and liquid crystalline behavior . The presence of substituents can affect the stability of different phases and the overall material properties. For instance, the insertion of flexible alkoxy units can destabilize smectic order while promoting nematic phases in liquid crystalline systems . The specific properties of "1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea" would need to be determined experimentally, but it is likely to exhibit characteristics similar to those of related compounds.

科学的研究の応用

- 作用機序には、成長因子、酵素(チミジル酸シンターゼ、HDAC、トポイソメラーゼIIなど)、およびがん細胞増殖に関与するタンパク質の阻害が含まれます .

- 特に、1,3,4-オキサジアゾールと他の抗がん薬フォアファーマコフォアのハイブリダイゼーションは、特定の生物学的経路を標的としたさまざまな作用機序をもたらします .

- 研究者は、分子ドッキング技術を使用して、1,3,4-オキサジアゾール誘導体ががん関連標的にどのように相互作用するかを理解してきました。 これらの研究は、結合相互作用を明らかにし、薬物設計を導きます .

- SAR研究は、構造修飾と生物活性の間の関係を探求します。 研究者は、特定の置換ががん細胞に対する細胞毒性と選択性にどのように影響するかを分析します .

- テロメラーゼは、がん細胞の不死化において重要な役割を果たします。 一部の1,3,4-オキサジアゾール誘導体はテロメラーゼを阻害し、がん細胞の増殖を阻害する可能性があります .

- ヒストン脱アセチル化酵素(HDAC)は、遺伝子発現を調節します。 特定の1,3,4-オキサジアゾール化合物は、HDAC阻害剤として作用し、がん細胞におけるエピジェネティックなプロセスに影響を与えます .

- チミジル酸シンターゼとチミジンホスホリラーゼは、DNA合成と修復に関与する酵素です。 1,3,4-オキサジアゾール誘導体は、これらの酵素に対する阻害効果について研究されてきました .

抗がん作用

分子ドッキング研究

構造活性相関(SAR)調査

テロメラーゼ活性阻害

HDAC阻害

チミジル酸シンターゼおよびチミジンホスホリラーゼ阻害

要約すると、2-(5-ベンジル-1,3,4-オキサジアゾール-2-イル)-3-フェニル尿素を含む1,3,4-オキサジアゾール系化合物は、がん治療に大きな可能性を秘めています。 それらの多様な作用機序は、さらなる研究と薬物開発のための貴重な候補にします . もっと詳しい情報が必要な場合や、ご質問がある場合は、遠慮なくお問い合わせください!😊

作用機序

将来の方向性

特性

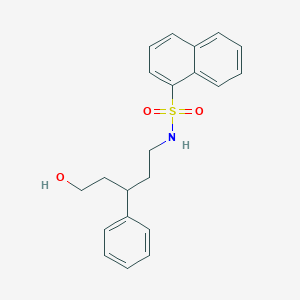

IUPAC Name |

1-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c21-15(17-13-9-5-2-6-10-13)18-16-20-19-14(22-16)11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZSILZJBBUNMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2541096.png)

![N-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2541102.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2541103.png)

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2541107.png)